3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione 3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1046118-76-6
VCID: VC6756098
InChI: InChI=1S/C16H13FN2O3S/c1-22-13-8-4-11(5-9-13)18-14-15(20)19(16(21)23-14)12-6-2-10(17)3-7-12/h2-9,14,18H,1H3
SMILES: COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
Molecular Formula: C16H13FN2O3S
Molecular Weight: 332.35

3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione

CAS No.: 1046118-76-6

Cat. No.: VC6756098

Molecular Formula: C16H13FN2O3S

Molecular Weight: 332.35

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione - 1046118-76-6

Specification

CAS No. 1046118-76-6
Molecular Formula C16H13FN2O3S
Molecular Weight 332.35
IUPAC Name 3-(4-fluorophenyl)-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C16H13FN2O3S/c1-22-13-8-4-11(5-9-13)18-14-15(20)19(16(21)23-14)12-6-2-10(17)3-7-12/h2-9,14,18H,1H3
Standard InChI Key ZNESEIFSFZKMPG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F

Introduction

3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione is a heterocyclic compound belonging to the thiazolidinedione class. Thiazolidinediones are known for their diverse pharmacological activities, including antidiabetic, anticancer, and anti-inflammatory properties. This compound features a 1,3-thiazolidine-2,4-dione core with a fluorophenyl and methoxyphenyl substitution, which contribute to its chemical and biological characteristics.

Structural Features

The molecular structure of the compound includes:

  • A thiazolidinedione ring as the backbone.

  • A 4-fluorophenyl group attached at position 3.

  • A 4-methoxyphenylamino group at position 5.

These substitutions influence its electronic properties and biological activity. The fluorine atom enhances lipophilicity and metabolic stability, while the methoxy group can modulate hydrogen bonding and receptor binding.

Synthesis

The compound is typically synthesized via a multistep reaction involving:

  • Condensation of a fluorophenyl derivative with a thiazolidinedione precursor.

  • Amidation or substitution reactions to introduce the methoxyphenylamino group.

Reaction conditions often include mild bases or acids as catalysts, with solvents such as ethanol or dimethylformamide (DMF).

Anticancer Potential

Thiazolidinediones are known for their antiproliferative effects on cancer cells by modulating cell cycle regulators and inducing apoptosis. The fluorophenyl substitution may enhance binding affinity to specific cancer-related proteins.

Antidiabetic Effects

Although not explicitly studied for this compound, thiazolidinediones generally act as PPAR-γ\gamma agonists, improving insulin sensitivity.

Analytical Characterization

The compound can be characterized using:

  • NMR Spectroscopy:

    • 1H^1H NMR reveals aromatic protons from phenyl groups and NH signals from the amino group.

    • 13C^{13}C NMR confirms carbonyl carbons in the thiazolidinedione ring.

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks consistent with the molecular weight (~332 g/mol).

  • Infrared Spectroscopy (IR):

    • Carbonyl stretching vibrations (~1700 cm1^{-1}).

    • NH bending vibrations (~3300 cm1^{-1}).

Applications in Drug Discovery

This compound serves as a scaffold for designing drugs targeting:

  • Cancer: By exploiting its antiproliferative properties.

  • Diabetes: As a potential PPAR-γ\gamma modulator.

  • Inflammation: Through inhibition of inflammatory pathways.

Limitations and Future Directions

While promising, further studies are needed to:

  • Validate its pharmacokinetics and bioavailability.

  • Explore its receptor-binding mechanisms through molecular docking and crystallography.

  • Conduct in vivo studies to confirm its therapeutic efficacy.

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